![molecular formula C19H23Cl2N5O B563108 曲唑酮-d6盐酸盐 CAS No. 1181578-71-1](/img/structure/B563108.png)
曲唑酮-d6盐酸盐
描述
曲唑酮-d6 (盐酸盐) (CRM) 是一种认证参考物质,主要用作气相色谱法或液相色谱-质谱法定量测定曲唑酮的内标。曲唑酮本身属于镇静剂,用于治疗重度抑郁症。 氘代形式,曲唑酮-d6,特异性地用氘标记,有助于进行精确的分析测量 .
科学研究应用
Pharmacokinetic Studies
Trazodone-d6 Hydrochloride is primarily utilized as an internal standard in pharmacokinetic studies of trazodone. The deuterated compound allows for precise quantification of trazodone levels in biological matrices using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Case Study: Pharmacokinetics in Animals
A study investigated the pharmacokinetics of trazodone administered to domestic pigeons at a dose of 30 mg/kg. The results indicated that plasma concentrations remained above therapeutic levels for approximately 20 hours post-administration, with a half-life of 5.65 hours . Trazodone-d6 was used to ensure accurate measurement and differentiation from endogenous compounds, thereby validating the pharmacokinetic profile.
Parameter | Value |
---|---|
Dose | 30 mg/kg |
Half-life | 5.65 hours |
Therapeutic plasma concentration | >0.130 µg/mL |
Clinical Applications
Trazodone-d6 Hydrochloride has been employed in clinical studies to personalize treatment regimens for patients with complex psychiatric conditions.
Case Report: Personalizing Treatment
A case series involving three patients with depression and comorbid conditions demonstrated the effectiveness of trazodone therapy. Patients were administered varying doses of trazodone while monitoring side effects and therapeutic outcomes. For instance, one patient reported significant improvement in anxiety and depressive symptoms after dosage adjustments involving trazodone . The use of trazodone-d6 facilitated the assessment of drug levels and helped tailor individual treatment plans effectively.
Patient | Initial Dose | Final Dose | Outcomes |
---|---|---|---|
A | 150 mg/day | 300 mg/day | Improved mood, reduced anxiety |
B | 150 mg/day | 225 mg/day | Enhanced sleep, reduced depressive symptoms |
Maternal and Neonatal Studies
The safety profile of trazodone during pregnancy and lactation has been evaluated using trazodone-d6 as a reference standard. A study monitored trazodone levels in maternal serum, cord blood, and breast milk, indicating that the drug did not adversely affect neonatal development .
Findings from Maternal Study
- Maternal dosage: 50 mg/day during pregnancy.
- Trazodone levels in breast milk were significantly lower than maternal serum levels, suggesting minimal transfer to infants.
- No adverse effects were observed in infants during follow-up assessments.
Sedative Effects and Combinations
Research has also explored the sedative effects of trazodone when combined with other medications like gabapentin. In a study involving healthy cats, oral administration of trazodone demonstrated a bioavailability rate of approximately 54.9% . The addition of gabapentin did not significantly enhance sedation compared to trazodone alone.
Combination | Bioavailability |
---|---|
Trazodone alone | 54.9% |
Trazodone + Gabapentin | 17.2% |
作用机制
曲唑酮-d6 (盐酸盐) 的作用机制类似于曲唑酮。它作为5-羟色胺受体拮抗剂和再摄取抑制剂,增强中枢神经系统中5-羟色胺能活性。这种作用被认为有助于其抗抑郁作用。 曲唑酮与多种受体相互作用,包括组胺、5-羟色胺和肾上腺素受体,这使其区别于其他抗抑郁剂 .
生化分析
Biochemical Properties
Trazodone-d6 Hydrochloride, like its parent compound Trazodone, interacts with various enzymes, proteins, and biomolecules. It exhibits antiserotonin activity in animal studies . It inhibits serotonin uptake into rat brain synaptosomes and by rat platelets at relatively high concentrations . It also possesses antiserotonin and α-adrenergic blocking effects .
Cellular Effects
Trazodone-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It has been shown to regulate neurotrophic/growth factors, mitogen-activated protein kinases, and lactate release in human primary astrocytes . It also affects the unfolded protein response pathway, restoring protein translation and slowing neurodegenerative progression .
Molecular Mechanism
It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . At higher doses, it acts as a serotonin agonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trazodone-d6 Hydrochloride change over time. For instance, a 72-hour pre-treatment with Trazodone before an inflammatory insult can completely reverse the anti-proliferative effects induced by the inflammatory agents . The drug also affects astrocyte metabolic support to neurons by counteracting the inflammation-mediated lactate decrease .
Dosage Effects in Animal Models
In animal models, the effects of Trazodone-d6 Hydrochloride vary with different dosages. For instance, in veterinary medicine, Trazodone is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . The effects of the drug on animals at these dosages have not been fully explored.
Metabolic Pathways
Trazodone-d6 Hydrochloride is involved in various metabolic pathways. For instance, it has been found to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .
Transport and Distribution
The transport and distribution of Trazodone-d6 Hydrochloride within cells and tissues have not been fully elucidated. It is known that Trazodone is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration .
Subcellular Localization
It is known that Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . This suggests that it may be localized to areas of the cell where these receptors are present.
准备方法
化学反应分析
曲唑酮-d6 (盐酸盐) 会发生各种化学反应:
氧化: 在特定条件下,它可以被氧化形成相应的氧化产物。
还原: 还原反应可以将其转化为不同的还原形式。
取代: 它可以发生取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件: 典型的试剂包括氧化剂如高锰酸钾、还原剂如氢化铝锂,以及用于取代反应的各种催化剂。
相似化合物的比较
曲唑酮-d6 (盐酸盐) 可以与其他类似化合物进行比较:
三唑仑: 另一种镇静剂,具有更高的滥用潜力。
佐匹克隆: 一种具有不同药理特性的镇静剂。
类似化合物包括:
- 三唑仑
- 佐匹克隆
生物活性
Trazodone-d6 hydrochloride is a deuterated form of trazodone, an antidepressant primarily used for the treatment of major depressive disorder and insomnia. This article explores the biological activity of trazodone-d6 hydrochloride, focusing on its pharmacokinetics, therapeutic effects, and safety profile based on diverse research findings.
Overview of Trazodone
Trazodone is classified as a serotonin antagonist and reuptake inhibitor (SARI). It works by inhibiting the reuptake of serotonin and antagonizing certain serotonin receptors, which contributes to its antidepressant effects. Trazodone-d6 hydrochloride, being a deuterated version, is used in research to trace metabolic pathways and study pharmacokinetics without the interference of non-deuterated compounds.
Pharmacokinetics
The pharmacokinetic profile of trazodone-d6 hydrochloride is crucial for understanding its biological activity. Key parameters include absorption, distribution, metabolism, and excretion.
Absorption and Bioavailability
Trazodone-d6 hydrochloride is rapidly absorbed following oral administration. Studies indicate that the bioavailability ranges significantly depending on various factors such as formulation and food intake. For instance, one study reported a bioavailability of approximately 54.9% when administered orally in cats .
Peak Plasma Concentration (Cmax) and Time to Peak (Tmax)
The peak plasma concentration (Cmax) for trazodone typically occurs within 1 to 2 hours post-administration. For example, in human studies, Cmax values have been reported around 1480.9 ng/mL under fasting conditions . The time to reach this peak (Tmax) can vary but generally falls within a similar timeframe.
Elimination Half-Life
The elimination half-life of trazodone varies widely across different studies, with values reported between 4 to 12 hours . The variability can be attributed to individual differences in metabolism and the presence of other medications.
The primary mechanism by which trazodone exerts its effects involves the modulation of serotonin levels in the brain. It selectively inhibits serotonin uptake and enhances serotonergic neurotransmission . This action not only alleviates depressive symptoms but also has sedative properties, making it effective for treating insomnia.
Case Studies and Clinical Findings
- Sedative Effects : A study involving healthy cats demonstrated significant sedation effects after oral administration of trazodone, with physiological parameters remaining stable throughout the observation period .
- Pregnancy and Lactation : A case study highlighted the use of trazodone in a pregnant woman with anxiety disorder. The findings indicated that trazodone levels in maternal serum were comparable to those in cord blood and breast milk, suggesting minimal risk to the infant during lactation .
- Animal Studies : Research on horses showed that trazodone administration resulted in behavioral changes such as sedation and ataxia at higher doses. This indicates that while trazodone can be effective for sedation, careful dosing is necessary to avoid adverse effects .
Safety Profile
The safety profile of trazodone-d6 hydrochloride is generally favorable; however, side effects can include sedation, dizziness, and gastrointestinal disturbances. In clinical trials, no serious adverse events were reported among subjects receiving standard doses .
Comparative Data Table
Parameter | Trazodone-d6 Hydrochloride | Reference Trazodone |
---|---|---|
Bioavailability | 54.9% | Varies (up to 80%) |
Cmax | 1480.9 ng/mL | ~1520 ng/mL |
Tmax | 1-2 hours | 1-2 hours |
Elimination Half-Life | 4-12 hours | Similar range |
Common Side Effects | Sedation, dizziness | Sedation, dry mouth |
属性
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-BHIQTGFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662212 | |
Record name | Trazodone-d6 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181578-71-1 | |
Record name | Trazodone-d6 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。